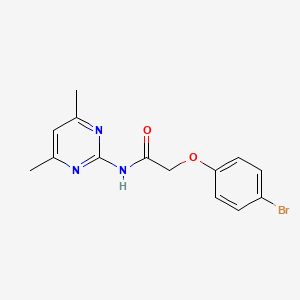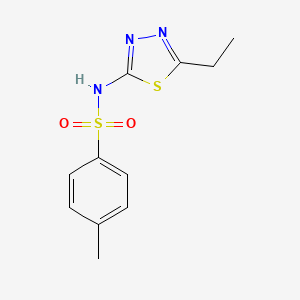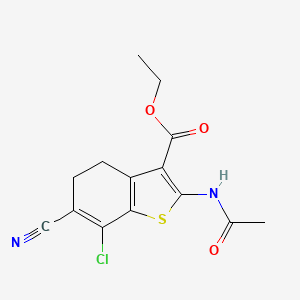
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, also known as BDP-9066, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDP-9066 is a pyrimidine-based compound that has been synthesized using a specific method.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed. This compound has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its potential therapeutic applications in various disease conditions. It has been shown to have a low toxicity profile, making it a safe candidate for further clinical development. However, one of the limitations of this compound is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the exact mechanism of action of this compound.
将来の方向性
There are several future directions for the study of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential applications of this compound is in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine its efficacy and safety in clinical trials. This compound also holds promise as a potential anticancer agent. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Conclusion:
This compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, antitumor activity, and potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. This compound holds promise as a safe and effective candidate for further clinical development.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoanisole and 4,6-dimethyl-2-pyrimidinamine in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been studied for its antitumor activity, showing promising results in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRKUDFMXWDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)



![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)

![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)